

Application Notes and Protocols for Neogen® Petrifilm® Plates

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Compound of Interest

Compound Name: Neogen

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A Comprehensive Guide for Researchers and Drug Development Professionals

These application notes provide a detailed guide to the use of **Neogen®** Petrifilm® plates for microbial enumeration. This document outlines the principles of Petrifilm technology, provides step-by-step protocols for sample preparation, inoculation, and incubation, and offers a comprehensive guide to the interpretation of results for various Petrifilm plate types.

Introduction to Neogen® Petrifilm® Technology

Neogen® Petrifilm® plates are a sample-ready culture medium system that replaces traditional agar methods for microbial enumeration. They are designed to be a more efficient, convenient, and reliable alternative. The plates consist of a top and bottom film, with the bottom film coated with a gelling agent and nutrients. When a sample is added, the liquid spreads and the gelling agent solidifies, creating a self-contained environment for microbial growth. Indicator dyes in the medium facilitate the differentiation and enumeration of microbial colonies.

Experimental Protocols

Proper sample preparation is crucial for accurate results. The following is a general guideline; however, specific protocols may vary depending on the sample matrix.

- **Weigh or Pipette Sample:** Aseptically weigh or pipette a representative portion of the sample into a sterile container.

- Dilution: For many samples, a serial dilution is necessary to achieve a countable colony range.^[1] Use an appropriate sterile diluent such as Butterfield's buffer, 0.1% peptone water, or physiological saline.^[2]
 - A common initial dilution is 1:10 (e.g., 10g of sample in 90mL of diluent).
 - Perform subsequent serial dilutions as needed to achieve a target colony count within the recommended range for the specific Petrifilm plate.
- Homogenization: Thoroughly mix the sample and diluent by stomaching, blending, or vigorous shaking to ensure a homogenous suspension.^[1]
- pH Adjustment: Check the pH of the diluted sample. If necessary, adjust the pH to the range specified in the product instructions for the particular Petrifilm plate being used.^{[1][3]} This is important as the indicator dyes in the plates are pH-sensitive.
- Plate Placement: Place the Petrifilm plate on a flat, level surface.
- Inoculation: Lift the top film and, with the pipette held perpendicular to the plate, dispense 1 mL of the prepared sample onto the center of the bottom film.
- Spreading: Gently roll the top film down onto the sample, being careful to avoid trapping air bubbles. Place the appropriate spreader on the center of the top film (flat side down for most plates, recessed side down for others) and press gently to distribute the inoculum evenly over the circular growth area. Do not slide the spreader across the film.
- Solidification: Leave the plate undisturbed for at least one minute to allow the gel to form.
- Incubation: Incubate the plates in a horizontal position with the clear side up. Stacks should not exceed 20 plates. Refer to the table below for specific incubation times and temperatures for various Petrifilm plates.

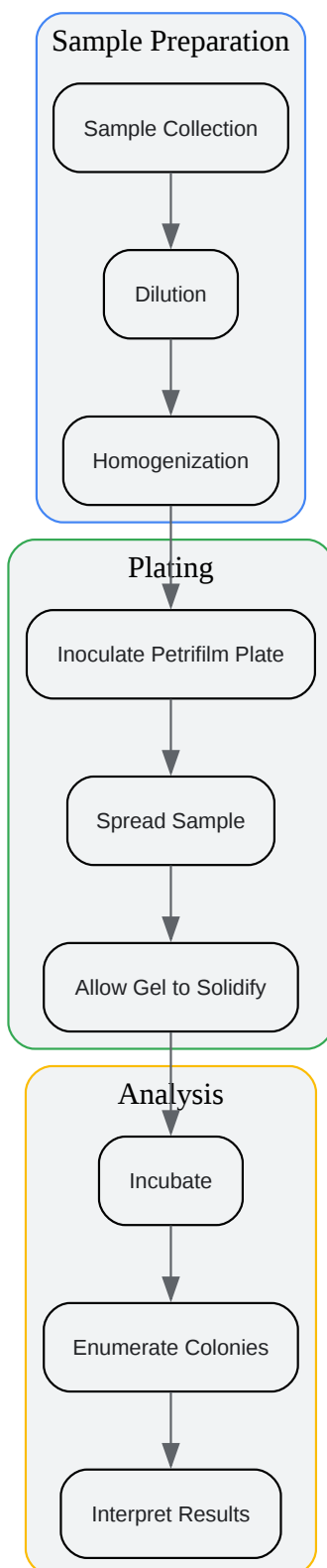
Quantitative Data Summary

Petrifilm Plate Type	Target Microorganism	Incubation Time	Incubation Temperature	Countable Range
Aerobic Count (AC)	Total Aerobic Bacteria	48 ± 2 hours	35°C ± 1°C	25-250 colonies
Rapid Aerobic Count (RAC)	Total Aerobic Bacteria	24 ± 2 hours	35°C ± 1°C	25-250 colonies
E. coli/Coliform Count (EC)	E. coli and Coliforms	24-48 ± 2 hours	35°C ± 1°C	15-150 colonies
Rapid Coliform Count (RCC)	Coliforms	6-24 ± 2 hours	35°C ± 1°C	10-100 colonies
Enterobacteriaceae Count (EB)	Enterobacteriaceae	24 ± 2 hours	37°C ± 1°C	15-100 colonies
Yeast and Mold (YM)	Yeast and Molds	3-5 days	20-25°C	15-150 colonies
Staph Express Count (STX)	Staphylococcus aureus	24 ± 2 hours	37°C ± 1°C	15-150 colonies

Visual Guides and Interpretation

General Petrifilm Workflow

The following diagram illustrates the standard workflow for using **Neogen®** Petrifilm® plates, from sample preparation through to the final interpretation of results.

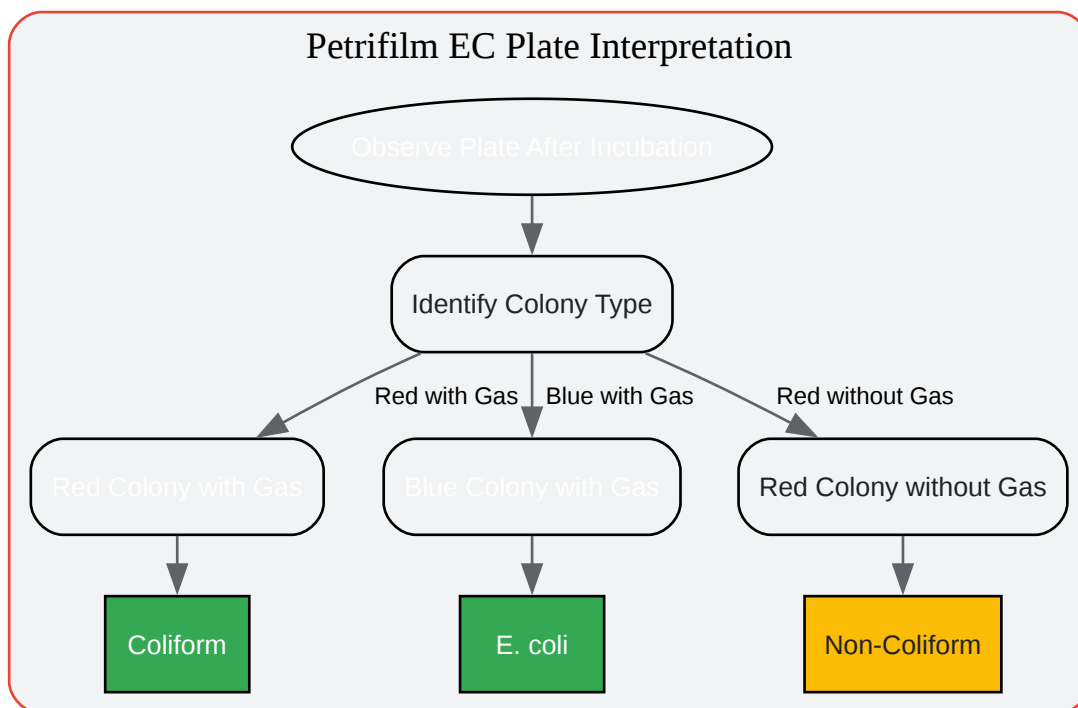


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Figure 1: General workflow for **Neogen®** Petrifilm® plate usage.

Interpretation of Petrifilm E. coli/Coliform Count (EC) Plates

The diagram below provides a guide to interpreting the results observed on an E. coli/Coliform Count Petrifilm plate.

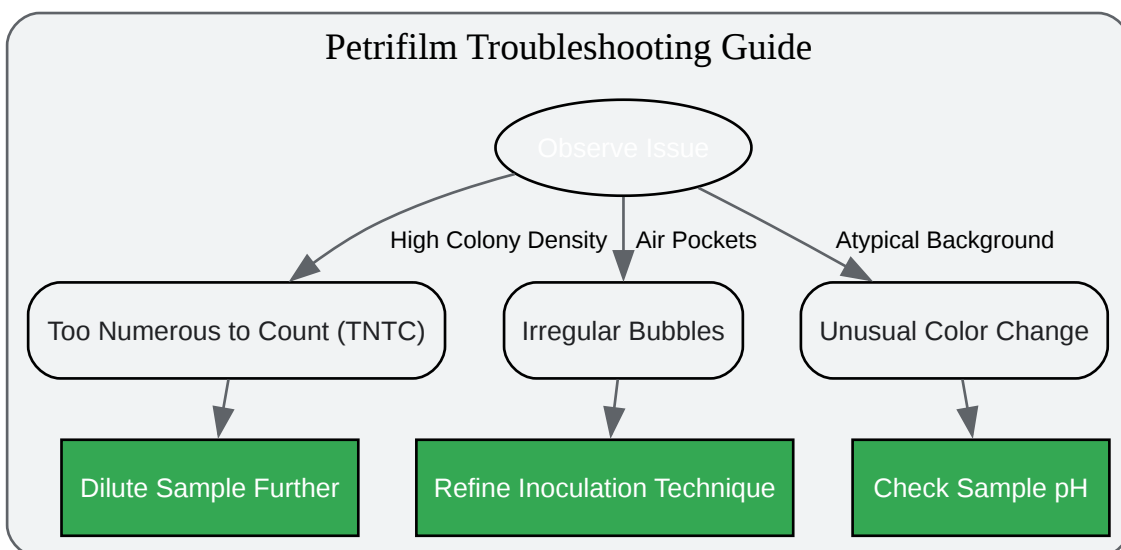


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Figure 2: Interpretation guide for E. coli/Coliform Count plates.

Troubleshooting Common Petrifilm Issues

This decision tree outlines steps to troubleshoot common problems encountered during the use of Petrifilm plates.



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Figure 3: Decision tree for troubleshooting common Petrifilm issues.

Detailed Interpretation Guide

- Aerobic Count (AC) and Rapid Aerobic Count (RAC) Plates: All red colonies are counted, regardless of size or intensity.
- E. coli/Coliform Count (EC) Plates:
 - Coliforms: Red colonies associated with gas bubbles are counted as coliforms. Gas bubbles will be closely associated with the colony.
 - E. coli: Blue colonies associated with gas bubbles are counted as E. coli. The blue color is due to the activity of the enzyme glucuronidase.
 - Do not count colonies on the foam dam as they are not subjected to the selective conditions of the medium.
- Rapid Coliform Count (RCC) Plates:
 - Colonies appear as red colonies associated with gas.

- Acid production from coliforms will cause the pH indicator in the gel to change from red-orange to yellow, which can provide a presumptive indication of coliforms.
- Enterobacteriaceae Count (EB) Plates:
 - Enterobacteriaceae appear as red colonies with associated gas bubbles and/or yellow acid zones.
 - As the count increases, the gel color may lighten from purple to yellow or cream-colored.
- Too Numerous to Count (TNTC): Plates with colony counts exceeding the recommended range should be recorded as TNTC. For a more accurate count, further dilution of the sample is required. High colony numbers can lead to a uniform color change of the gel, making individual colonies difficult to distinguish.

Storage and Handling

- Unopened Pouches: Store unopened pouches at refrigerated temperatures ($\leq 8^{\circ}\text{C}$).
- Opened Pouches: After opening, fold over the end of the pouch and seal with adhesive tape. Store resealed pouches in a cool, dry place for no longer than four weeks. Do not refrigerate opened pouches to prevent condensation.

Disposal

Used Petrifilm plates should be treated as biohazardous waste and disposed of according to your institution's and local regulations. Autoclaving is a common method for decontamination.

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